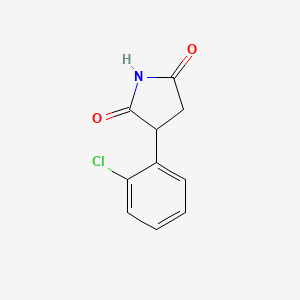

3-(2-Chlorophenyl)-2,5-pyrrolidinedione

Description

BenchChem offers high-quality 3-(2-Chlorophenyl)-2,5-pyrrolidinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenyl)-2,5-pyrrolidinedione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-4-2-1-3-6(8)7-5-9(13)12-10(7)14/h1-4,7H,5H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCVBWMJODDTDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 3-(2-Chlorophenyl)-2,5-pyrrolidinedione

[1]

Executive Summary

3-(2-Chlorophenyl)-2,5-pyrrolidinedione (CAS: 686748-85-6) is a pharmacological scaffold belonging to the class of 3-arylsuccinimides.[1][2] Unlike its more common isomer, N-(2-chlorophenyl)succinimide, this compound features the chlorophenyl moiety attached directly to the C3 position of the succinimide ring, leaving the imide nitrogen unsubstituted. This structural distinction preserves the acidic N-H functionality, making it a versatile precursor for N-alkylation and a critical pharmacophore in the development of anticonvulsant agents (analogous to Phensuximide) and fungicides.

Part 1: Structural Identity & Physicochemical Profile

Nomenclature and Identification

The compound is defined by a succinimide ring substituted at the 3-position with an ortho-chlorophenyl group. It possesses a chiral center at C3, typically existing as a racemate in standard synthesis unless asymmetric catalysis is employed.

| Property | Data | Notes |

| IUPAC Name | 3-(2-Chlorophenyl)pyrrolidine-2,5-dione | |

| CAS Number | 686748-85-6 | Distinct from N-isomer (CAS 1628-19-9) |

| Molecular Formula | C₁₀H₈ClNO₂ | |

| Molecular Weight | 209.63 g/mol | |

| Chirality | C3 Center | Exists as (3R)/(3S) racemate |

| SMILES | Clc1ccccc1C2CC(=O)NC2=O |

Physicochemical Properties

The following data synthesizes experimental baselines for 3-arylsuccinimides with computational predictions for this specific derivative.

| Parameter | Value (Approx.) | Technical Context |

| pKa (Imide N-H) | 9.5 – 9.8 | Weakly acidic due to resonance stabilization of the nitrogen anion by two carbonyls. |

| LogP (Lipophilicity) | 1.8 – 2.1 | Moderate lipophilicity; suitable for CNS penetration (Blood-Brain Barrier). |

| Solubility | High: DMSO, DMF, MeOHLow: Water, Hexane | The unsubstituted N-H allows hydrogen bonding, increasing solubility in polar aprotic solvents compared to N-alkylated analogs. |

| H-Bond Donors | 1 (Imide N-H) | Key site for derivatization. |

| H-Bond Acceptors | 2 (Carbonyl oxygens) |

Part 2: Synthetic Pathways & Mechanism

Synthesis of C-substituted succinimides is synthetically more demanding than N-substituted analogs because it requires Carbon-Carbon bond formation rather than Carbon-Nitrogen condensation.

Primary Route: Meerwein Arylation (Modern)

This method utilizes a radical-mediated addition of an arenediazonium salt to maleimide. It is preferred for its modularity and mild conditions.

-

Step 1: Diazotization of 2-chloroaniline using NaNO₂/HCl to form the diazonium chloride.

-

Step 2: Catalytic reaction with maleimide in the presence of a copper(I) or titanium(III) catalyst.

-

Mechanism: The aryl radical is generated via single-electron transfer (SET) from the catalyst. This radical adds to the electron-deficient alkene of maleimide. A subsequent hydrogen atom transfer (HAT) or oxidation/deprotonation sequence restores the succinimide ring.

Secondary Route: Cyclization of Arylsuccinic Acids (Classical)

-

Precursor: 2-Chlorophenylsuccinic acid.

-

Reagent: Urea or Ammonia (high temperature melt).

-

Process: Thermal dehydration causes ring closure. While effective, synthesizing the specific 2-chlorophenylsuccinic acid precursor often requires a separate Stobbe condensation step.

Synthesis Workflow Diagram

The following diagram illustrates the Meerwein Arylation pathway, which is the most direct route for research-scale production.

Figure 1: Meerwein arylation strategy for the synthesis of C-substituted succinimides.

Part 3: Chemical Reactivity & Stability

The chemical behavior of 3-(2-Chlorophenyl)-2,5-pyrrolidinedione is dominated by the acidity of the imide proton and the electrophilicity of the carbonyl carbons.

N-Alkylation (Derivatization)

The most critical reaction for drug development is the functionalization of the nitrogen atom.

-

Protocol: Treatment with a weak base (K₂CO₃) in acetone or DMF generates the succinimide anion, which acts as a nucleophile toward alkyl halides.

-

Application: Synthesis of anticonvulsants (e.g., N-methyl derivatives like Phensuximide analogs).

Hydrolysis (Ring Opening)

The succinimide ring is susceptible to hydrolysis under basic conditions.

-

Pathway: Hydroxide attack at the carbonyl carbon leads to ring opening, forming succinamic acid derivatives (3-(2-chlorophenyl)-4-amino-4-oxobutanoic acid).

-

Stability Note: The 2-chloro substituent provides some steric protection to the adjacent carbonyl, potentially slowing hydrolysis compared to the unsubstituted phenyl analog.

Reactivity Pathways Diagram

Figure 2: Primary reactivity pathways: N-alkylation (synthetic utility) and Hydrolysis (degradation).

Part 4: Analytical Characterization

Validating the structure requires distinguishing it from the N-substituted isomer. The NMR signals of the succinimide ring protons are diagnostic.

Proton NMR (¹H NMR)

-

Solvent: DMSO-d₆ or CDCl₃.

-

Aromatic Region (6.8 – 7.5 ppm): Multiplet corresponding to the 4 protons of the 2-chlorophenyl ring.

-

Imide N-H (11.0 – 11.5 ppm): Broad singlet (exchangeable with D₂O). Absence of this peak indicates N-substitution.

-

Succinimide Ring (ABX System):

-

Hₐ (C3-H): A doublet of doublets (dd) around 4.0 – 4.5 ppm. This proton is benzylic and couples with the two C4 protons.

-

Hᵦ₁, Hᵦ₂ (C4-H₂): Two distinct multiplets (dd) around 2.7 – 3.3 ppm.[3] These protons are diastereotopic due to the adjacent chiral center at C3.

-

Infrared Spectroscopy (IR)

-

N-H Stretch: 3100 – 3200 cm⁻¹ (Broad, medium intensity).

-

C=O Stretch: Two bands characteristic of cyclic imides:

-

Asymmetric stretch: ~1770 cm⁻¹ (Weak).

-

Symmetric stretch: ~1700 – 1720 cm⁻¹ (Strong).

-

References

-

ChemicalBook. (2024). 3-(2-Chlorophenyl)-2,5-pyrrolidinedione Product Properties and CAS 686748-85-6.[1][2][4] Retrieved from

-

Obniska, J., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI Molecules. Retrieved from

-

BenchChem. (2024). Synthesis of Succinimide Derivatives and 3-Arylsuccinimide Properties. Retrieved from

-

PubChem. (2024). Compound Summary: 3-phenylpyrrolidine-2,5-dione (Analogous Scaffold Data). National Library of Medicine. Retrieved from

-

RSC Advances. (2014). Selective and tunable synthesis of 3-arylsuccinimides from arenediazonium tetrafluoroborates and maleimides. Royal Society of Chemistry. Retrieved from

Sources

- 1. 3-(2-Chlorophenyl)-2,5-pyrrolidinedione synthesis - chemicalbook [chemicalbook.com]

- 2. SY251154,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-(2-Chlorophenyl)-2,5-pyrrolidinedione | 686748-85-6 [chemicalbook.com]

An In-Depth Technical Guide to 3-(2-Chlorophenyl)-2,5-pyrrolidinedione: A Core Scaffold for Neurologically Active Agents

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 3-(2-Chlorophenyl)-2,5-pyrrolidinedione, a heterocyclic compound that has garnered significant interest as a foundational structure in the development of novel therapeutics targeting the central nervous system.

Core Compound Identification

-

IUPAC Name: 3-(2-chlorophenyl)pyrrolidine-2,5-dione

-

Synonyms: 3-(o-chlorophenyl)succinimide

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₂ | Calculated |

| Molecular Weight | 210.63 g/mol | Calculated |

Introduction: The Significance of the Pyrrolidine-2,5-dione Scaffold

The pyrrolidine-2,5-dione, or succinimide, ring is a privileged scaffold in medicinal chemistry, most notably recognized in the anti-epileptic drug ethosuximide. Its rigid, five-membered ring structure provides a robust framework for the precise spatial orientation of various substituents, making it an ideal starting point for the design of compounds with specific biological targets. The introduction of a 2-chlorophenyl group at the 3-position of this ring system introduces a key structural element that has been explored for its potential to modulate neuronal excitability. This guide will delve into the synthesis, properties, and therapeutic potential of this core molecule and its derivatives.

Synthesis and Chemical Properties

The synthesis of 3-substituted pyrrolidine-2,5-diones is a well-established area of organic chemistry. A common and efficient approach involves the reaction of a corresponding substituted succinic acid or anhydride with an amine.

General Synthetic Pathway

A versatile synthetic route to the 3-(2-chlorophenyl)-2,5-pyrrolidinedione core and its N-substituted derivatives can be conceptualized as a multi-step process, often beginning with the formation of the substituted succinic acid.

Caption: General synthetic route to 3-(2-Chlorophenyl)-2,5-pyrrolidinedione and its derivatives.

Exemplary Laboratory Protocol: One-Pot Synthesis of N-Substituted Succinimides

A one-pot synthesis provides an efficient method for generating a library of N-substituted succinimide derivatives. This protocol is adapted from a general method and can be optimized for the synthesis of the 3-(2-chlorophenyl) analog.[1]

Materials:

-

2-(2-Chlorophenyl)succinic anhydride

-

Appropriate primary amine (aromatic or aliphatic)

-

Glacial acetic acid

-

Zinc dust

Procedure:

-

Dissolve the desired primary amine (0.040 mol) in glacial acetic acid (35 mL) with stirring.

-

To this solution, add 2-(2-chlorophenyl)succinic anhydride (0.044 mol) at once and continue vigorous stirring for 10 minutes at room temperature.

-

Add zinc dust (2 mol) to the reaction mixture in one portion. An exothermic reaction will increase the temperature to approximately 55°C.

-

Maintain the reaction mixture at this temperature with continued stirring for 1.5 hours.

-

Allow the mixture to cool to room temperature and filter to remove any unreacted zinc.

-

Pour the filtrate over crushed ice (150 g).

-

Collect the resulting solid precipitate by filtration and wash thoroughly with water.

-

The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or isopropanol.

Causality of Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid serves as a green and effective solvent that facilitates the initial formation of the amic acid intermediate.[1]

-

Zinc Dust: Zinc, in the presence of acetic acid, acts as a reducing agent and likely facilitates the cyclization and dehydration steps to form the imide ring.[1]

-

One-Pot Approach: This method is advantageous as it reduces the number of workup and purification steps, leading to higher overall yields and better atom economy.

Applications in Drug Development: A Focus on Neurological Disorders

The 3-(2-chlorophenyl)-2,5-pyrrolidinedione scaffold is a key building block for a new generation of potential anticonvulsant and antinociceptive agents.[2][3] Research has demonstrated that derivatives of this core structure exhibit significant activity in preclinical models of epilepsy and pain.

Anticonvulsant Activity

Derivatives of 3-(2-chlorophenyl)-2,5-pyrrolidinedione have been synthesized and evaluated in various animal models of epilepsy, including the maximal electroshock (MES) test and the 6 Hz psychomotor seizure test.[2][3] The MES test is a model for generalized tonic-clonic seizures, while the 6 Hz test is considered a model for therapy-resistant partial seizures.

One notable derivative, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, has shown particularly promising results, with a more beneficial ED₅₀ (median effective dose) and a better protective index than the established antiepileptic drug, valproic acid, in both the MES and 6 Hz tests.[2][3]

| Compound | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 68.30 | 28.20 |

| Valproic Acid (Reference) | 252.74 | 130.64 |

Data extracted from studies on derivatives of the core compound.[2][3]

Antinociceptive Activity

Given the frequent comorbidity of epilepsy and pain disorders, and the efficacy of some anticonvulsants in treating neuropathic pain, derivatives of 3-(2-chlorophenyl)-2,5-pyrrolidinedione have also been investigated for their analgesic properties.[2] Studies using the formalin model of tonic pain have indicated that certain derivatives possess significant antinociceptive activity, particularly in the late phase of the test, which is associated with inflammatory pain mechanisms.[2]

Proposed Mechanism of Action

The anticonvulsant and antinociceptive effects of 3-(2-chlorophenyl)-2,5-pyrrolidinedione derivatives are believed to be mediated through the modulation of voltage-gated ion channels.[3] In vitro binding assays have suggested that these compounds interact with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels.[3] By blocking these channels, the compounds can reduce neuronal hyperexcitability, a key factor in the pathophysiology of both epilepsy and neuropathic pain.

Caption: Proposed mechanism of action for 3-(2-chlorophenyl)-2,5-pyrrolidinedione derivatives.

Future Directions and Conclusion

3-(2-Chlorophenyl)-2,5-pyrrolidinedione has emerged as a valuable and versatile scaffold for the development of novel neurologically active compounds. The demonstrated anticonvulsant and antinociceptive properties of its derivatives warrant further investigation and optimization. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents at both the N-1 and C-3 positions of the pyrrolidine-2,5-dione ring to enhance potency and selectivity.

-

Pharmacokinetic Profiling: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure drug-like characteristics.

-

Target Deconvolution: Further elucidation of the precise molecular targets and signaling pathways involved in the observed pharmacological effects.

References

-

Polshettiwar, V., & Varma, R. S. (2008). Greener and expeditious synthesis of N-substituted succinimides by microwave-assisted solid-phase synthesis. Green Chemistry, 10(7), 743-746. Available at: [Link]

-

Szafarz, M., Siwek, A., Poeche, D., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1564. Available at: [Link]

-

Kaminski, K., Rapacz, A., Obniska, J., & Filipek, B. (2017). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. Archiv der Pharmazie, 350(5), 1600371. Available at: [Link]

-

Szafarz, M., Siwek, A., Poeche, D., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PubMed, 33809109. Available at: [Link]

Sources

- 1. ijcps.org [ijcps.org]

- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 3-(2-Chlorophenyl)-2,5-pyrrolidinedione Derivatives

Executive Summary

This technical guide details the strategic synthesis of 3-(2-chlorophenyl)-2,5-pyrrolidinedione (also known as 3-(2-chlorophenyl)succinimide), a privileged scaffold in medicinal chemistry. Unlike N-substituted succinimides formed via simple condensation, the 3-aryl substituted core requires the construction of a carbon-carbon bond on the succinic framework. This guide focuses on the Meerwein Arylation strategy as the most robust route for generating the 2-chlorophenylsuccinic acid precursor, followed by cyclization and N-derivatization.

Target Audience: Medicinal Chemists, Process Chemists, and CNS Drug Developers.

Strategic Significance & SAR

The 3-substituted pyrrolidine-2,5-dione ring is the pharmacophore responsible for the anticonvulsant activity of drugs like Phensuximide and Methsuximide .

-

Pharmacophore: The succinimide ring mimics the steric and electronic environment of the hydantoin ring (found in Phenytoin) but often exhibits a more favorable toxicity profile.

-

The 2-Chloro Substituent: Introducing a chlorine atom at the ortho position of the phenyl ring serves two critical functions:

-

Conformational Lock: Steric hindrance restricts the rotation of the phenyl ring, potentially locking the molecule in a bioactive conformation for binding to Voltage-Gated Sodium Channels (VGSCs).

-

Metabolic Stability: Blocking the ortho position prevents metabolic hydroxylation, extending the half-life of the molecule.

-

Retrosynthetic Analysis

To synthesize the target, we must disconnect the imide bond and, crucially, the C-C bond connecting the aryl group to the succinimide backbone.

Figure 1: Retrosynthetic disconnection showing the critical C-C bond formation via Meerwein Arylation.

Primary Synthetic Pathway: The Meerwein Arylation Route

The most reliable method to install an aryl group onto the succinic backbone is the Meerwein Arylation . This radical-mediated reaction couples an aryl diazonium salt with an electron-deficient alkene (maleic anhydride).

Phase 1: Preparation of 2-Chlorophenylsuccinic Acid

Reagents: 2-Chloroaniline, Sodium Nitrite (NaNO2), Hydrochloric Acid (HCl), Maleic Anhydride, Copper(II) Chloride (CuCl2), Acetone.

Step-by-Step Protocol:

-

Diazotization:

-

Dissolve 2-chloroaniline (100 mmol) in a mixture of concentrated HCl (30 mL) and water (30 mL).

-

Cool the solution to 0–5 °C in an ice bath.

-

Add a solution of NaNO2 (110 mmol) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Meerwein Coupling:

-

In a separate vessel, dissolve maleic anhydride (120 mmol) and CuCl2·2H2O (catalytic amount, 5-10 mmol) in acetone (100 mL).

-

Add sodium acetate (buffered to pH 3-4) to stabilize the reaction.

-

Slowly add the cold diazonium salt solution to the acetone mixture at 10–15 °C .

-

Observation: Nitrogen gas evolution (

) will occur. Control the addition rate to manage foaming.

-

-

Workup & Hydrolysis:

-

Once gas evolution ceases (approx. 2-4 hours), remove acetone under reduced pressure.

-

The residue contains the chlorosuccinic ester/anhydride intermediate.

-

Basify with 10% NaOH solution and heat to reflux for 1 hour to hydrolyze intermediates to the dicarboxylate.

-

Acidify with conc. HCl to precipitate 2-(2-chlorophenyl)succinic acid .

-

Recrystallize from water/ethanol.

-

Phase 2: Cyclization to the Succinimide Core

Reagents: Urea (or Ammonium Carbonate), 2-(2-chlorophenyl)succinic acid.

Protocol (Fusion Method):

-

Mix 2-(2-chlorophenyl)succinic acid (50 mmol) intimately with urea (75 mmol).

-

Heat the mixture in an oil bath to 160–180 °C . The mixture will melt and bubble as water and ammonia are released.

-

Maintain temperature for 1-2 hours until the mass solidifies.

-

Cool and recrystallize from Ethanol/Water to yield 3-(2-chlorophenyl)-2,5-pyrrolidinedione .

Derivatization: N-Alkylation

To generate a library of bioactive derivatives (e.g., N-Mannich bases or alkylated analogs), the imide nitrogen is functionalized.

Reaction Type: Nucleophilic Substitution (

Figure 2: General workflow for N-alkylation of the succinimide core.

Protocol for N-Alkylation:

-

Dissolve the parent succinimide (10 mmol) in anhydrous Acetone (or DMF for high-boiling halides).

-

Add anhydrous

(15 mmol) and stir at room temperature for 30 minutes to generate the imide anion. -

Add the appropriate Alkyl Halide (11 mmol) dropwise.

-

Reflux for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Filter inorganic salts and evaporate the solvent.

-

Purify via column chromatography (Silica Gel).

Analytical Validation

Trustworthiness in synthesis requires rigorous characterization.

| Technique | Expected Signal (3-(2-chlorophenyl)-2,5-pyrrolidinedione) | Mechanistic Insight |

| IR Spectroscopy | 1700–1720 cm⁻¹ (Strong, doublet) | Characteristic cyclic imide carbonyl stretch ( |

| ¹H NMR (DMSO-d₆) | Broad singlet confirms the unsubstituted imide nitrogen. | |

| ¹H NMR (DMSO-d₆) | The methine proton at C3 confirms the aryl attachment. | |

| ¹H NMR (DMSO-d₆) | The methylene protons at C4 appear as an ABX system. | |

| MS (ESI) | [M+H]⁺ or [M-H]⁻ | Confirms molecular weight and isotopic pattern of Chlorine (3:1 ratio). |

Safety & Handling (Critical Control Points)

-

Diazonium Salts: Unstable above 5°C. Ensure strict temperature control during Phase 1 to prevent decomposition or explosion.

-

Maleic Anhydride: Potent respiratory sensitizer. Handle in a fume hood.

-

Copper Salts: Toxic to aquatic life. Dispose of aqueous waste as heavy metal waste.

References

-

Synthesis and Anticonvulsant Activity of 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione Derivatives. Source: National Institutes of Health (PMC) URL:[Link] Context: Primary reference for the biological activity and synthesis of acetamide derivatives of the target scaffold.

-

Biological Activities of Succinimide Derivatives. Source: PubMed (National Library of Medicine) URL:[Link] Context: Comprehensive review of the SAR and therapeutic applications of the succinimide class.[1]

Sources

mechanism of action of pyrrolidine-2,5-dione compounds

An In-Depth Technical Guide to the Mechanism of Action of Pyrrolidine-2,5-dione Compounds

Abstract

The pyrrolidine-2,5-dione, or succinimide, scaffold is a five-membered heterocyclic ring that represents a privileged structure in medicinal chemistry.[1][2] Its synthetic accessibility and versatile chemical nature have led to its incorporation into a wide array of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the diverse mechanisms of action through which pyrrolidine-2,5-dione compounds exert their pharmacological effects. We will delve into their roles as anti-inflammatory, anticonvulsant, anticancer, and antimicrobial agents, elucidating the specific molecular targets and signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework of authoritative references to support further investigation and drug design.

Part 1: The Pyrrolidine-2,5-dione Scaffold: A Cornerstone in Drug Design

Introduction to the Succinimide Core

The pyrrolidine-2,5-dione ring is a cyclic imide foundational to numerous biologically active molecules.[5] This scaffold is characterized by a five-membered ring containing a nitrogen atom and two carbonyl groups.[1] This structural arrangement confers a unique combination of stability, reactivity, and stereochemical potential, making it an attractive building block for medicinal chemists.[6] The hydrogen on the nitrogen can be readily substituted, and the carbon atoms of the ring can be functionalized, allowing for the creation of large libraries of derivatives to explore structure-activity relationships (SAR).[7]

Synthetic Accessibility

The widespread use of the succinimide core is partly due to its straightforward synthesis. A common and efficient method involves the condensation reaction between maleic anhydride and a primary amine, followed by cyclization.[8][9] Another key synthetic strategy is the Michael addition of nucleophiles to N-substituted maleimides, which serves as a versatile method for creating substituted pyrrolidine-2,5-dione derivatives.[10][11] This synthetic tractability allows for rapid iteration and optimization of lead compounds.

Historical Perspective: Ethosuximide

The therapeutic potential of the succinimide class was firmly established with the clinical success of anticonvulsant drugs. Ethosuximide, for instance, is a primary treatment for absence (petit mal) seizures.[12][13] Its mechanism of action involves the selective inhibition of T-type calcium channels in thalamic neurons, which reduces the abnormal electrical activity responsible for seizures.[12] The success of ethosuximide spurred further research into the broader pharmacological potential of the pyrrolidine-2,5-dione scaffold.

Part 2: Anti-inflammatory Mechanisms of Action

A significant area of investigation for pyrrolidine-2,5-dione derivatives has been in the treatment of inflammation. Many of these compounds function as multi-target agents, simultaneously inhibiting key enzymes in the inflammatory cascade.[10][11]

Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Inflammation is largely mediated by prostaglandins and leukotrienes, which are metabolites of arachidonic acid produced by the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, respectively. Dual inhibition of both pathways is a rational approach to developing safer and more effective anti-inflammatory agents.[14] Several pyrrolidine-2,5-dione derivatives have demonstrated potent, dual inhibitory activity.[10][14][15]

The following diagram illustrates the central role of COX and 5-LOX enzymes in converting arachidonic acid into pro-inflammatory mediators and highlights the intervention points for pyrrolidine-2,5-dione compounds.

Caption: Dual inhibition of COX and 5-LOX pathways by pyrrolidine-2,5-dione compounds.

Many newer anti-inflammatory drugs aim for selectivity towards COX-2, the inducible isoform associated with inflammation, over COX-1, which has homeostatic functions. Docking simulations have shown that certain N-substituted pyrrolidine-2,5-dione derivatives can achieve this selectivity.[10][16] Their structures allow them to interact with amino acid residues in the additional secondary pocket present in the COX-2 active site, an interaction not possible with the narrower COX-1 active site.[16]

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀).

| Compound Class | Target | IC₅₀ Range (µM) | Selectivity Index (SI) for COX-2 | Reference |

| N-substituted pyrrolidine-2,5-diones | COX-2 | 0.98 - 10+ | Up to 31.5 | [10] |

| Pyrrolidine-2,5-dione aldehydes | COX-2 | 0.051 - 5+ | High | [14] |

| Ketoester derivatives | COX-2 | 50.93 - 204.08 | Moderate | [15] |

| Ketoester derivatives | 5-LOX | 20.87 - 138 | N/A | [15] |

Experimental Protocol: In Vitro COX/LOX Inhibition Assay

This protocol describes a common colorimetric method to assess the inhibitory activity of test compounds on COX-1 and COX-2 enzymes.

-

Principle: The assay measures the peroxidase activity of COX enzymes. In the presence of arachidonic acid, the COX enzyme converts it to PGG₂, which is then reduced to PGH₂, a process that oxidizes a chromogenic substrate. The intensity of the color produced is proportional to COX activity.

-

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

Test compounds dissolved in DMSO

-

96-well microplate and plate reader

-

-

Methodology:

-

Add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the enzyme solution to each well of a 96-well plate.

-

Add 10 µL of the test compound at various concentrations (or DMSO for control).

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD solution.

-

Immediately read the absorbance at 590 nm every minute for 5 minutes.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Part 3: Neurological Mechanisms of Action: Anticonvulsant Properties

The succinimide core is a well-established pharmacophore for anticonvulsant activity, primarily through the modulation of neuronal ion channels.[6]

Modulation of Ion Channels

Abnormal neuronal excitability is a hallmark of epilepsy. Pyrrolidine-2,5-dione derivatives can dampen this excitability by blocking the flow of ions through specific channels.

As exemplified by ethosuximide, succinimides can selectively block low-voltage-activated T-type calcium channels.[12] These channels are crucial in generating the rhythmic spike-wave discharges in the thalamocortical circuits that underlie absence seizures. By inhibiting this calcium influx, the compounds prevent the amplification of these abnormal electrical signals.[12]

Other derivatives have been shown to act on voltage-gated sodium channels.[6][13] These channels are responsible for the rapid depolarization phase of an action potential. By blocking them, the compounds reduce the ability of neurons to fire at high frequencies, thereby preventing seizure propagation. Structure-activity relationship (SAR) studies indicate that substituents at position 3 of the pyrrolidine-2,5-dione ring strongly influence this activity.[6]

Experimental Workflow: Patch-Clamp Electrophysiology

This workflow diagram illustrates the process of evaluating a compound's effect on ion channel activity in vitro.

Caption: Workflow for assessing ion channel modulation using patch-clamp electrophysiology.

Part 4: Anticancer Mechanisms of Action

The pyrrolidine-2,5-dione scaffold is present in numerous compounds with significant cytotoxic activity against various cancer cell lines.[6][17] Their mechanisms are diverse, ranging from the induction of programmed cell death to the inhibition of specific enzymes vital for cancer progression.

Induction of Apoptosis

A primary mechanism for the anticancer activity of many pyrrolidine-2,5-dione analogs is the induction of apoptosis, or programmed cell death.[18] This is often achieved through the intrinsic, or mitochondrial, pathway.

This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes that execute cell death. Some hybrid pyrrolidinedione–thiazolidinone derivatives have been shown to induce apoptosis by decreasing the mitochondrial membrane potential and increasing the activity of caspases 3/7, 8, and 9.[19]

Caption: Intrinsic apoptosis pathway induced by pyrrolidine-2,5-dione derivatives.[18]

Inhibition of Key Cancer-Related Enzymes

Beyond inducing apoptosis directly, these compounds can inhibit enzymes that are overactive in cancer cells.

-

Aminopeptidase N (APN/CD13): APN is a cell-surface metalloprotease involved in tumor growth, invasion, and angiogenesis. Novel pyrrolidine-2,5-dione peptidomimetics have been designed as potent APN inhibitors, demonstrating anti-metastatic profiles in vivo.[20]

-

Histone Deacetylases (HDACs): HDACs are crucial for epigenetic regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Chemical proteomics has identified HDAC2 as a potential target for certain spiro[pyrrolidine-3,3-oxindoles].[6]

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Succinimide-maleimide derivatives | MCF-7 (Breast) | 1.496 - 1.831 | [17] |

| Thiophen-pyrrolidine-2,5-diones | MCF-7 (Breast) | 17 - 28 | [6] |

| Thiophen-pyrrolidine-2,5-diones | HeLa (Cervical) | 19 - 30 | [6] |

| Spiro[pyrrolidine-3,3-oxindoles] | MCF-7 (Breast) | 3.53 - 6.00 | [6] |

| Pyrrolidinedione-Thiazolidinones | MDA-MB-231 (Breast) | 1.37 - 21.85 | [19] |

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cultured cells.[18]

-

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[18]

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well culture plate

-

-

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Remove the MTT-containing medium and add 100-150 µL of solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and plot against compound concentration to determine the IC₅₀.

-

Part 5: Antimicrobial Mechanisms of Action

The pyrrolidine-2,5-dione scaffold has also been explored for its antimicrobial properties, showing activity against a range of bacteria and fungi.[9][17][21][22]

Inhibition of Bacterial Cell Wall Synthesis

A key target for antibacterial drugs is the bacterial cell wall, which is essential for survival and absent in human cells.

Penicillin-binding proteins (PBPs) are enzymes that catalyze the final steps of peptidoglycan synthesis. A screening of a focused chemical library identified pyrrolidine-2,3-diones as novel, non-β-lactam inhibitors of PBP3 in Pseudomonas aeruginosa, a challenging Gram-negative pathogen.[23] Inhibition of PBP3 disrupts cell division, leading to bacterial cell death.

Anti-Biofilm Activity

Bacterial biofilms are communities of bacteria encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. Novel dimeric pyrrolidine-2,3-dione compounds have demonstrated potent activity in both inhibiting the formation of and eradicating established Staphylococcus aureus biofilms.[24] Furthermore, these compounds showed synergy with the antibiotic vancomycin, suggesting their potential as adjuvant therapies for biofilm-related infections.[24]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Organism | MIC Range (µg/mL) | Reference |

| Fused Pyrrolidine-2,5-diones | Various Bacteria & Fungi | 16 - 256 | [9][21][22] |

| Succinimide-maleimide derivatives | Enterococcus faecalis | 0.25 - 0.5 (µM) | [17] |

| Succinimide-maleimide derivatives | Candida albicans | 0.125 - 0.5 (µM) | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method used to determine the MIC of an antimicrobial agent.

-

Principle: A standardized inoculum of a bacterium is cultured in a liquid medium containing serial dilutions of the antimicrobial agent. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

-

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strain

-

Test compound

-

96-well microplate

-

-

Methodology:

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.

-

Inoculate each well with the standardized bacterial suspension. Include a positive control well (bacteria, no compound) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.

-

Part 6: Other Notable Mechanisms

The versatility of the pyrrolidine-2,5-dione scaffold extends to other enzyme targets.

-

Carbonic Anhydrase Inhibition: Some 3,4-dihydroxypyrrolidine-2,5-dione derivatives show effective inhibition of human carbonic anhydrase II (hCA II), an enzyme involved in conditions like glaucoma and edema.[25]

-

Tyrosinase Inhibition: Hydroxybenzylidenyl pyrrolidine-2,5-dione compounds have been identified as potent competitive inhibitors of tyrosinase, the key enzyme in melanin production, suggesting applications in cosmetics and treatments for hyperpigmentation.[26]

-

Cholinesterase Inhibition: Succinimide derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade neurotransmitters and are targets in Alzheimer's disease therapy.[1][27]

Part 7: Conclusion and Future Directions

The pyrrolidine-2,5-dione scaffold is a remarkably versatile and pharmacologically significant structure. Its derivatives have demonstrated a wide spectrum of biological activities through diverse and specific mechanisms of action, including enzyme inhibition, ion channel modulation, and induction of apoptosis. The ability of these compounds to often engage multiple targets simultaneously, such as the dual inhibition of COX and 5-LOX, aligns with the modern drug discovery paradigm of developing multi-target agents for complex diseases.[10][11]

Future research will likely focus on refining the selectivity of these compounds for their intended targets to minimize off-target effects. The development of covalent inhibitors, leveraging the reactivity of the succinimide ring, and their application in chemical biology and proteomics for target identification represent exciting frontiers. The continued exploration of novel substitution patterns on the pyrrolidine-2,5-dione core, guided by computational modeling and innovative synthetic strategies, will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

A complete list of references with clickable URLs is provided below for verification and further reading.

Sources

- 1. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. | Sigma-Aldrich [sigmaaldrich.com]

- 12. pharmacy180.com [pharmacy180.com]

- 13. Succinimides: Phensuximide, Methsuximide, Ethosuximide | Pharmaguideline [pharmaguideline.com]

- 14. Tailoring the substitution pattern of Pyrrolidine-2,5-dione for discovery of new structural template for dual COX/LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Document: Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. (C... - ChEMBL [ebi.ac.uk]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Novel potent 2,5-pyrrolidinedione peptidomimetics as aminopeptidase N inhibitors. Design, synthesis and activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02708F [pubs.rsc.org]

- 25. Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 27. mdpi.com [mdpi.com]

The Pyrrolidine-2,5-dione Scaffold: A Cornerstone in Anticonvulsant Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Legacy of a Simple Scaffold

The pyrrolidine-2,5-dione, or succinimide, core is a privileged scaffold in medicinal chemistry, most notably for its profound and lasting impact on the treatment of epilepsy. Its simple, five-membered ring structure belies a sophisticated capacity for interaction with key neurological targets, leading to the development of essential antiepileptic drugs (AEDs). This guide provides a comprehensive technical overview of the anticonvulsant properties of the pyrrolidine-2,5-dione scaffold, from its fundamental mechanism of action to preclinical evaluation strategies and future perspectives in drug design. As we delve into the causality behind experimental choices and the nuances of structure-activity relationships, this document will serve as a vital resource for scientists dedicated to advancing the next generation of anticonvulsant therapies.

I. Core Mechanism of Action: Targeting Neuronal Hyperexcitability

The primary anticonvulsant effect of many pyrrolidine-2,5-dione derivatives, particularly the archetypal drug ethosuximide, is the blockade of low-voltage-activated T-type calcium channels.[1][2][3][4][5] These channels play a critical role in the rhythmic burst firing of neurons in the thalamocortical circuit, a key generator of the 3-Hz spike-and-wave discharges characteristic of absence seizures.[3][6] By inhibiting these channels, ethosuximide dampens this abnormal rhythmic activity, thereby preventing the occurrence of absence seizures.[7]

While T-type calcium channel modulation is a hallmark of this scaffold, research into novel derivatives has revealed a broader spectrum of activity. Some hybrid compounds incorporating the pyrrolidine-2,5-dione moiety have shown influence on neuronal voltage-sensitive sodium channels and L-type calcium channels.[8][9][10] This suggests that the scaffold can be chemically modified to engage multiple targets involved in neuronal excitability, potentially leading to broader-spectrum anticonvulsant activity.

Signaling Pathway: Thalamocortical Rhythms and T-type Ca2+ Channel Blockade

The following diagram illustrates the role of T-type calcium channels in generating the characteristic spike-and-wave discharges of absence seizures and how pyrrolidine-2,5-dione derivatives like ethosuximide intervene.

III. Structure-Activity Relationships (SAR): Fine-Tuning Anticonvulsant Potency

The anticonvulsant activity of the pyrrolidine-2,5-dione scaffold is highly dependent on the nature and position of substituents. SAR studies have revealed several key insights for designing more potent and selective compounds.

-

Substitution at the 3-position: The introduction of alkyl or aryl groups at the 3-position of the pyrrolidine-2,5-dione ring can significantly influence anticonvulsant activity. For instance, some studies have shown that 3-unsubstituted, 3-methyl-, and 3,3-dimethyl-pyrrolidine-2,5-diones can be potent. [11]* Substitution at the 1-position (Imide Nitrogen): The substituent at the imide nitrogen is crucial for modulating the pharmacokinetic and pharmacodynamic properties. The incorporation of fragments from other AEDs, such as levetiracetam or lacosamide, has led to the development of hybrid compounds with a broad spectrum of activity. [8][10]Phenylpiperazine moieties with electron-withdrawing groups have also been shown to be favorable for anticonvulsant properties. [11]* Hybridization Approach: A promising strategy involves creating hybrid molecules that combine the pyrrolidine-2,5-dione scaffold with pharmacophores from other established AEDs. [8][10]This can lead to compounds with multiple mechanisms of action and potentially a wider therapeutic window.

| Substitution Position | Substituent Type | Effect on Anticonvulsant Activity | Reference Example |

| 3-position | Small alkyl groups (e.g., methyl, ethyl) | Generally favorable for activity in MES and scPTZ tests. | Ethosuximide (3-ethyl-3-methyl) [3] |

| 3-position | Aryl groups (e.g., chlorophenyl) | Can confer activity in MES and 6-Hz tests, suggesting efficacy against partial seizures. [12] | 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives [12] |

| 1-position | Phenylpiperazine with electron-withdrawing groups | Enhances activity, particularly in the MES test. | 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones [11] |

| Hybridization | Incorporation of fragments from other AEDs | Can result in a broad spectrum of activity across multiple seizure models. [8][10] | Hybrids with levetiracetam or lacosamide moieties [8][10] |

IV. Future Directions: Expanding the Therapeutic Potential

The pyrrolidine-2,5-dione scaffold remains a fertile ground for the discovery of novel anticonvulsant agents. Future research is likely to focus on several key areas:

-

Broad-Spectrum Anticonvulsants: The development of hybrid molecules with multiple mechanisms of action is a promising avenue for creating drugs effective against a wider range of seizure types, including those that are currently drug-resistant. [8][10]* Targeting Other Ion Channels: A deeper exploration of the scaffold's interaction with sodium and other calcium channels could lead to the design of compounds with tailored selectivity profiles. [8][9][10]* Modulation of Neurotransmitter Systems: While less explored for this scaffold, investigating the potential for derivatives to modulate GABAergic or glutamatergic neurotransmission could uncover novel mechanisms and therapeutic opportunities. [13][14][15][16][17]* Improved Safety Profiles: A continued focus on optimizing SAR to maximize the protective index will be critical for developing new drugs with fewer side effects.

Conclusion

The pyrrolidine-2,5-dione scaffold has proven to be a remarkably versatile and enduring platform for the development of anticonvulsant drugs. From the well-established T-type calcium channel blockade of ethosuximide to the broad-spectrum activity of novel hybrid compounds, this simple heterocyclic core continues to inspire innovation in the field of epilepsy treatment. By leveraging a deep understanding of its mechanisms of action, employing a robust preclinical evaluation workflow, and systematically exploring structure-activity relationships, researchers are well-positioned to unlock the full therapeutic potential of this remarkable scaffold and deliver safer, more effective treatments to patients in need.

References

-

Ethosuximide - Wikipedia. [Link]

-

Master Ethosuximide: Mechanism of Action - Picmonic. [Link]

-

List of AMPA receptor antagonists - Drugs.com. [Link]

-

Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - Academia.edu. [Link]

-

Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - MDPI. [Link]

-

Ethosuximide - StatPearls - NCBI Bookshelf - NIH. [Link]

-

GABA: an Inhibitory Neurotransmitter and its Role in Epilepsy. [Link]

-

Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione - PMC. [Link]

-

Anticonvulsants AMPA Glutamate Antagonists: Drug Class, Uses, Side Effects, Drug Names. [Link]

-

AMPA Receptor Antagonists for the Treatment of CNS Disorders: Antiepileptics and Beyond. [Link]

-

T-type calcium channel blockers that attenuate thalamic burst firing and suppress absence seizures - PubMed. [Link]

-

Video: Antiepileptic Drugs: Calcium Channel Blockers - JoVE. [Link]

-

Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed. [Link]

-

Revisiting AMPA Receptors as an Antiepileptic... : Epilepsy Currents - Ovid. [Link]

-

What is the mechanism of Ethosuximide? - Patsnap Synapse. [Link]

-

GABAergic mechanisms in epilepsy - PubMed. [Link]

-

AMPA Receptor Antagonists as Potential Anticonvulsant Drugs. [Link]

-

Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed. [Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - MDPI. [Link]

-

Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones | Request PDF - ResearchGate. [Link]

-

Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - ResearchGate. [Link]

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - MDPI. [Link]

-

The Role of T-Type Calcium Channel Genes in Absence Seizures - PMC. [Link]

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. - SciSpace. [Link]

-

Video: Antiepileptic Drugs: GABAergic Pathway Potentiators - JoVE. [Link]

-

RJPT Informatics Pvt Ltd AIM: Anticonvulsant activity assessment using Maximal Electroshock Method (MES) i - RJPTSimLab. [Link]

-

Established and emerging GABAA receptor pharmacotherapy for epilepsy - Frontiers. [Link]

-

Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. [Link]

-

Color vision tests for early detection of antiepileptic drug toxicity - Neurology. [Link]

-

GABAergic Mechanisms in Epilepsy - ResearchGate. [Link]

-

Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - Bentham Science Publisher. [Link]

-

Seizure, Maximal Electroshock, Mouse - Pharmacology Discovery Services. [Link]

-

(PDF) T-Type Calcium Channel Blockers That Attenuate Thalamic Burst Firing and Suppress Absence Seizures - ResearchGate. [Link]

-

Anti-convulsant Activity using Maximum Electroshock Induced Convulsant - YouTube. [Link]

-

Assessment-of-Antiepileptic-Drug-Related-Neurotoxicity--Quantitative-EEG-Measures-and-Cognitive-Tests - American Epilepsy Society. [Link]

-

Full article: Cav3 T-Type Channels As Drug Targets For Treating Epilepsy - Taylor & Francis. [Link]

-

SAR of Anticonvulsant Drugs | PPT - Slideshare. [Link]

-

Succinimides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

-

Screening Methods for the Evaluation of Antiepileptic Drugs | Request PDF - ResearchGate. [Link]

-

METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. [Link]

-

Research progress in biological activities of succinimide derivatives - PubMed. [Link]

-

KA-11, a Novel Pyrrolidine-2,5-dione Derived Broad-Spectrum Anticonvulsant: Its Antiepileptogenic, Antinociceptive Properties and in Vitro Characterization - PubMed. [Link]

-

Succinimides: Synthesis, reaction and biological activity | Request PDF - ResearchGate. [Link]

-

Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. [Link]

-

Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC. [Link]

Sources

- 1. Ethosuximide - Wikipedia [en.wikipedia.org]

- 2. Ethosuximide: Mechanism of Action [picmonic.com]

- 3. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Video: Antiepileptic Drugs: Calcium Channel Blockers [jove.com]

- 6. The Role of T-Type Calcium Channel Genes in Absence Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Ethosuximide? [synapse.patsnap.com]

- 8. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benthamscience.com [benthamscience.com]

- 11. (PDF) Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones [academia.edu]

- 12. mdpi.com [mdpi.com]

- 13. defeatingepilepsy.org [defeatingepilepsy.org]

- 14. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]

- 16. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]

- 17. researchgate.net [researchgate.net]

Technical Monograph: Antinociceptive Effects of 3-(2-Chlorophenyl)-2,5-pyrrolidinedione Derivatives

[1]

Executive Summary

The search for non-opioid analgesics has led to the re-evaluation of anticonvulsant scaffolds for pain management. Among these, 3-(2-Chlorophenyl)-2,5-pyrrolidinedione (a succinimide derivative) has emerged as a privileged structure. Unlike traditional NSAIDs or opioids, these derivatives exhibit a dual profile: potent anticonvulsant activity and significant antinociceptive efficacy in neuropathic and inflammatory pain models.

This guide details the chemical synthesis, pharmacological characterization, and mechanistic basis of N-substituted 3-(2-chlorophenyl)-2,5-pyrrolidinedione derivatives, with a specific focus on the lead candidate Compound 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione).

Chemical Architecture & Rational Design

The Pharmacophore

The design of these agents relies on the hybridization of two bioactive moieties:

-

The Succinimide Core (3-substituted pyrrolidine-2,5-dione): Historically associated with ethosuximide (anti-epileptic), the 3-aryl substitution modulates lipophilicity and binding affinity to voltage-gated ion channels. The 2-chloro substitution on the phenyl ring is critical for steric locking and metabolic stability.

-

The N-Linker System: An acetamide linker connects the imide nitrogen to an arylpiperazine moiety.

-

The Arylpiperazine Tail: A known pharmacophore in serotonin (5-HT) and dopamine receptor ligands, enhancing the compound's ability to cross the blood-brain barrier (BBB) and interact with CNS targets.

Synthesis Pathway

The synthesis is a convergent three-step protocol. The robustness of this pathway allows for the generation of a library of derivatives by varying the arylpiperazine tail.

Step-by-Step Protocol for Lead Compound 6

Reagents: 2-chlorophenylsuccinic acid, Aminoacetic acid (Glycine), Carbonyldiimidazole (CDI), 1-(4-fluorophenyl)piperazine.

-

Cyclization (Formation of the Imide):

-

React 2-chlorophenylsuccinic acid with urea or ammonia to form 3-(2-chlorophenyl)pyrrolidine-2,5-dione.

-

-

N-Alkylation (Linker Attachment):

-

The imide is reacted with chloroacetic acid or bromoacetic acid under basic conditions (K2CO3/acetone) to yield 3-(2-chlorophenyl)-2,5-dioxopyrrolidin-1-yl-acetic acid .

-

-

Amide Coupling (Final Assembly):

-

Activation: Dissolve the acetic acid intermediate in dry DMF. Add CDI (1.1 eq) and stir at room temperature for 1 hour to activate the carboxylic acid.

-

Coupling: Add 1-(4-fluorophenyl)piperazine (1.0 eq) and stir for 24 hours.

-

Purification: Pour into ice water. The precipitate is filtered, washed with water, and recrystallized from ethanol.

-

Figure 1: Convergent synthesis pathway for N-substituted succinimide derivatives.

Pharmacological Profile[1][2][3][4][5][6][7][8][9][10]

Antinociceptive Activity (Pain Relief)

The antinociceptive effects are not merely sedative but specific to pain pathways. The most rigorous evaluation uses the Formalin Test , which separates pain into two phases:

-

Phase I (Neurogenic, 0-5 min): Direct stimulation of nociceptors.

-

Phase II (Inflammatory, 15-30 min): Central sensitization and release of inflammatory mediators.

Key Data for Compound 6:

-

Phase II Efficacy: Reduced licking time by >50% compared to vehicle.

-

Neuropathic Pain: Significant attenuation of tactile allodynia in oxaliplatin-induced neuropathy models.[1][4]

Anticonvulsant Overlap

These compounds were originally screened for epilepsy. Compound 6 showed 100% protection in the Maximal Electroshock (MES) test at 100 mg/kg. This overlap is crucial because it suggests the mechanism involves neuronal stabilization rather than opioid receptor agonism.

Quantitative Activity Summary

| Compound | R-Substituent (Piperazine) | ED50 (MES) [mg/kg] | ED50 (6 Hz) [mg/kg] | Formalin Test (Phase II) |

| Valproic Acid (Ref) | - | 252.7 | 130.6 | Moderate |

| Compound 6 | 4-Fluorophenyl | 68.3 | 28.2 | High Reduction |

| Compound 19 | 2-Methoxyphenyl | ~75.0 | ~45.0 | High Reduction |

Mechanism of Action (MoA)

Unlike opioids, 3-(2-chlorophenyl)-2,5-pyrrolidinedione derivatives do not cause respiratory depression or tolerance. Their activity is driven by the modulation of voltage-gated ion channels.

Validated Targets

-

Voltage-Gated Sodium Channels (NaV):

-

Site 2 Interaction: Radioligand binding studies using [3H]-batrachotoxinin A 20-α-benzoate show that Compound 6 displaces the ligand, indicating binding to Site 2 of the NaV channel. This stabilizes the channel in the inactivated state, preventing high-frequency neuronal firing associated with neuropathic pain and seizures.

-

-

L-Type Calcium Channels (CaV):

-

Significant affinity for L-type Ca2+ channels contributes to the reduction of neurotransmitter release (e.g., Glutamate, Substance P) at the synaptic cleft.

-

Excluded Targets

-

GABA-A Receptors: No significant affinity.

-

TRPV1: No significant affinity.

-

Opioid Receptors: Activity is generally not reversed by naloxone (though specific data for Compound 6 focuses on ion channels).

Figure 2: Dual-target mechanism of action involving Sodium and Calcium channel modulation.

Experimental Protocols

In Vivo: The Formalin Test (Tonic Pain)

This protocol validates the analgesic efficacy in both neurogenic and inflammatory phases.

-

Animals: Male CD-1 mice (20-26 g).

-

Acclimatization: 30 minutes in transparent Plexiglas cages.

-

Administration: Administer Compound 6 (30 mg/kg, i.p.) suspended in 1% Tween 80. Control group receives vehicle only.

-

Induction: 30 minutes post-administration, inject 20 μL of 2.5% formalin solution intraplantarly into the right hind paw.

-

Observation:

-

Phase I (0–5 min): Measure time spent licking/biting the injected paw.

-

Gap (5–15 min): No recording (quiescent period).

-

Phase II (15–30 min): Measure time spent licking/biting.

-

-

Analysis: Calculate % inhibition = ((Control Time - Test Time) / Control Time) * 100.

In Vitro: Radioligand Binding (NaV Site 2)

This protocol confirms the molecular target.

-

Tissue Preparation: Rat cerebrocortical synaptosomes.

-

Ligand: [3H]-Batrachotoxinin A 20-α-benzoate (10 nM).

-

Incubation: Incubate synaptosomes with the ligand and Compound 6 (at 100 μM screening conc.) in binding buffer for 60 min at 37°C.

-

Non-specific Binding: Determined using Veratridine (300 μM).

-

Termination: Rapid filtration through GF/C glass fiber filters.

-

Counting: Liquid scintillation spectrometry.

Safety & Toxicology

A critical advantage of Compound 6 over standard anticonvulsants is its safety margin.

References

-

Synthesis and Pharmacological Evaluation: Rybka, S., et al. (2021).[5][1][6] "Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides." Molecules, 26(6), 1564.[7] Link

-

Mechanism of Action: Obniska, J., et al. (2020).[8] "Analgesic and antiallodynic activity of novel anticonvulsant agents derived from 3-benzhydryl-pyrrolidine-2,5-dione in mouse models of nociceptive and neuropathic pain."[8] Pharmacological Reports, 72, 1-12. Link

- Structure-Activity Relationships: Kaminski, K., et al. (2015). "Design, synthesis and anticonvulsant activity of new N-Mannich bases derived from 3-(2-chlorophenyl)-pyrrolidine-2,5-diones." Bioorganic & Medicinal Chemistry, 23(15), 4785-4796.

-

General Succinimide Pharmacology: Rapposelli, S., et al. (2022). "Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents." International Journal of Molecular Sciences. Link

Sources

- 1. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analgesic and antiallodynic activity of novel anticonvulsant agents derived from 3-benzhydryl-pyrrolidine-2,5-dione in mouse models of nociceptive and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Novel Anticonvulsant Agents from Pyrrolidinediones

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Addressing the Unmet Need in Epilepsy Treatment

Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures, affecting over 50 million people worldwide.[1][2] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients are pharmacoresistant, and many existing treatments are associated with undesirable side effects.[1][3][4][5] This therapeutic gap underscores the urgent demand for novel, more potent, and safer anticonvulsant agents.

The pyrrolidine-2,5-dione, or succinimide, ring is a well-established pharmacophore in central nervous system (CNS) drug discovery, most notably for its anticonvulsant properties.[6] The success of ethosuximide, a pyrrolidine-2,5-dione derivative used for absence seizures, validates this scaffold as a privileged starting point for designing new chemical entities.[6][7] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the strategic design, synthesis, and preclinical evaluation cascade for discovering next-generation anticonvulsant agents based on the pyrrolidinedione core. We will delve into the causality behind experimental choices, from initial molecular design to lead candidate selection, providing a self-validating framework for researchers in the field.

Chapter 1: The Pyrrolidinedione Scaffold: A Privileged Core for Anticonvulsant Activity

The pyrrolidine-2,5-dione ring system is considered a foundational structure in the development of anticonvulsant drugs.[6] Its value lies in its specific three-dimensional structure and electronic properties, which allow it to interact with key biological targets involved in neuronal excitability. The well-known AED, ethosuximide, exerts its effect by blocking T-type calcium channels, a mechanism particularly relevant for absence seizures.[6][8]

Modern drug discovery often employs a "hybrid molecule" approach, which combines the pharmacophoric features of different bioactive molecules into a single entity to achieve a broader spectrum of activity or improved efficacy.[9][10] The pyrrolidinedione scaffold is an ideal base for such hybridization, allowing for the attachment of various chemical moieties known to interact with other anticonvulsant targets, such as voltage-gated sodium channels or GABAergic systems.[9][10] This strategy aims to create multifunctional ligands with the potential to suppress a wider variety of seizure types.[9]

Chapter 2: Rational Design and Synthesis of Pyrrolidinedione Derivatives

Leveraging Structure-Activity Relationships (SAR)

The design of novel derivatives is not arbitrary; it is guided by established Structure-Activity Relationship (SAR) principles. SAR analysis reveals how specific chemical modifications to a core structure influence its biological activity.[11][12][13] For the pyrrolidinedione scaffold, decades of research have provided critical insights:

-

Substitution at the N-1 position: The nitrogen atom of the imide is a key point for modification. Attaching various alkyl or aryl groups, often via a linker like an acetamide or methylene chain, can significantly modulate potency and the mechanism of action.[6][14] SAR studies have shown that an acetamide linker can extend anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models.[6]

-

Substitution at the C-3 position: Introducing aliphatic or aromatic substituents at this position is crucial for activity. For example, incorporating aromatic rings, such as a chlorophenyl group, has been shown to confer potent activity.[11][14]

-

Hybridization Strategy: Combining the pyrrolidinedione core with fragments from other AEDs (like lacosamide or levetiracetam) or moieties known to interact with CNS targets (like a thiophene ring found in tiagabine) is a powerful strategy to create compounds with a broad spectrum of action.[6][9]

Caption: A generalized workflow for the synthesis of novel pyrrolidinedione derivatives.

Experimental Protocol: Representative Synthesis of a 1-acyl-pyrrolidine-2,5-dione Derivative

This protocol is a generalized example based on common synthetic procedures. [14]

-

Step 1: Synthesis of the Pyrrolidine-2,5-dione Intermediate.

-

To a solution of 3-(2-chlorophenyl)succinic acid (1.0 eq) in acetic anhydride, add a catalytic amount of sodium acetate.

-

Heat the mixture under reflux for 2-3 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Filter the resulting precipitate, wash with cold water, and dry to yield the succinic anhydride intermediate.

-

Combine the anhydride (1.0 eq) with an appropriate primary amine (e.g., aminoacetamide hydrochloride, 1.1 eq) in glacial acetic acid.

-

Reflux the mixture for 4-6 hours.

-

After cooling, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-substituted pyrrolidine-2,5-dione.

-

-

Step 2: Final Compound Synthesis (Amide Coupling).

-

Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Add a secondary amine (e.g., 4-(4-fluorophenyl)piperazine, 1.1 eq) and a coupling agent (e.g., HBTU, 1.2 eq) to the solution.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the final compound.

-

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chapter 3: Preclinical Screening Cascade: From In Vivo Efficacy to In Vitro Mechanism

A robust and tiered screening cascade is essential for efficiently identifying promising anticonvulsant candidates. [1][15]This process begins with broad in vivo screening to establish efficacy, followed by in vitro assays to elucidate the mechanism of action.

In Vivo Screening: The Gold Standard for Efficacy

Animal models are indispensable for evaluating the overall physiological effect of a compound and its potential to suppress seizures. [1][2][16]The initial screening typically involves a battery of tests that represent different types of human seizures.

-

Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure and is highly predictive of efficacy against generalized seizures in humans. [1][6][11][17][18]* Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures, making this model particularly useful for identifying compounds effective against absence seizures. [1][3][6][11][17][18][19]* 6-Hertz (6Hz) Seizure Model: This model is used to identify compounds that may be effective against therapy-resistant partial seizures. It is considered a more stringent test than MES or scPTZ. [6][11][17][18]

Caption: Tiered workflow for in vivo anticonvulsant screening and candidate selection.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

-

Animal Preparation: Use male Swiss mice (20-25g). Allow animals to acclimate for at least one week before testing.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at a predetermined dose (e.g., 100 mg/kg for initial screening). A vehicle control group (e.g., saline with 0.5% Tween 80) must be included.

-

Pretreatment Time: Wait for the time of peak effect, typically 30-60 minutes for i.p. administration.

-

Seizure Induction:

-

Apply a drop of saline to corneal electrodes.

-

Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via the corneal electrodes.

-

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic phase is defined as protection.

-

Data Analysis: Calculate the percentage of animals protected in the drug-treated group compared to the vehicle control group. For active compounds, perform a dose-response study to determine the median effective dose (ED₅₀).

In Vitro Mechanistic Studies: Unveiling the "How"

Once a compound demonstrates in vivo efficacy, it is crucial to understand its molecular mechanism of action (MoA). This knowledge is vital for rational lead optimization and predicting potential side effects. [1][20][21]The primary MoAs for AEDs involve modulating the balance between neuronal excitation and inhibition. [20] Key Molecular Targets for Pyrrolidinediones:

-

Voltage-Gated Ion Channels: Many pyrrolidinedione derivatives have been found to interact with voltage-sensitive sodium channels (VSSC) and/or L-type calcium channels. [9][10][14][17]This is a common mechanism for broad-spectrum AEDs. [20][22]* GABAergic System: Some derivatives may enhance the action of the inhibitory neurotransmitter GABA. [23][24]This can be achieved by acting as a GABA analog or by modulating GABA receptors. [20][21][24]

Caption: Primary molecular targets for pyrrolidinedione-based anticonvulsant agents.

Common In Vitro Assays:

-

Radioligand Binding Assays: These assays quantify the ability of a test compound to displace a known radioactive ligand from its receptor or channel binding site, thereby determining its binding affinity. [9][14][17]* Electrophysiology: Techniques like patch-clamp recording on cultured neurons or brain slices provide direct functional evidence of a compound's effect on ion channel activity or synaptic transmission. [1][2]These assays are the gold standard for confirming ion channel modulation. [25]

Experimental Protocol: Radioligand Binding Assay for VSSC (Site 2)

-

Tissue Preparation: Homogenize rat cortical tissue in a suitable buffer. Centrifuge the homogenate to isolate the synaptosomal membrane fraction.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand specific for VSSC site 2 (e.g., [³H]batrachotoxin), and varying concentrations of the test compound.